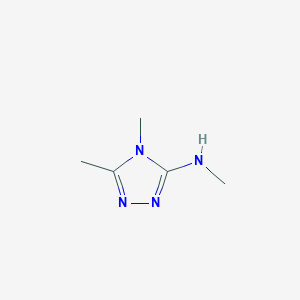

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine

説明

N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine is a triazole derivative characterized by three methyl substituents at the N, 4, and 5 positions of the triazole ring. Triazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This compound’s structure allows for diverse interactions with biological targets, such as enzymes and DNA, due to the electron-rich triazole ring and the steric effects of methyl groups . Notably, substituted triazol-3-amine analogs have demonstrated potent anticancer activity, particularly against lung cancer cells, with IC50 values in the low micromolar range .

特性

IUPAC Name |

N,4,5-trimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-7-8-5(6-2)9(4)3/h1-3H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNICHEAYVRKVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods: Industrial production of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

化学反応の分析

Types of Reactions: N,4,5-trimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted triazole derivatives with diverse functional groups.

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine is C5H11N5. The synthesis typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-amine with methyl iodide under controlled conditions using solvents like acetonitrile or dimethylformamide and a base such as potassium carbonate. This method allows for high yields and purity through recrystallization or chromatography techniques.

Chemistry

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions that lead to the formation of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that it can inhibit the growth of various pathogens by targeting specific enzymes involved in their metabolic pathways.

Table 1: Antimicrobial Activity

| Pathogen | Activity | Mechanism of Action |

|---|---|---|

| Escherichia coli | Inhibition observed | Enzyme inhibition |

| Candida albicans | Moderate activity | Disruption of fungal metabolism |

| Staphylococcus aureus | Significant inhibition | Targeting cell wall synthesis |

Medicine

The compound is being explored for its potential use in drug development , particularly as a lead compound for new therapeutic agents. Its interactions with biological targets may lead to the development of novel antibiotics or antifungal medications.

Case Studies: Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study involving various triazole analogs demonstrated significant cytotoxic effects against several cancer cell lines. The compound was particularly effective against CNS cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

In addition to its antimicrobial properties, N,4,5-trimethyl-4H-1,2,4-triazol-3-amine has been studied for other biological activities:

- Antioxidant Activity : Exhibits properties that protect cells from oxidative stress.

- Potential Anticancer Effects : Induces apoptosis in cancer cells through various mechanisms.

Table 2: Comparison of Triazole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Contains an amino group on the ring | Simpler structure; less steric hindrance |

| 5-Methyl-4H-1,2,4-triazole | Methyl substitution at position 5 | Potentially different biological activities |

| 4-Amino-3-methyltriazole | Amino group at position 4 | Different reactivity profile |

作用機序

The mechanism of action of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .

類似化合物との比較

Key Observations:

- Anticancer Activity : Methyl and bromophenyl substituents enhance cytotoxicity. For example, compound 4c (BCTA) from shows superior activity (IC50 = 1.09 µM) compared to 5-FU (33.03% apoptosis induction) .

- Enzyme Inhibition: Bulky substituents like benzylthio improve binding to MetAP2, achieving nanomolar inhibition .

- Non-Pharmaceutical Applications: Nitro groups (e.g., HM-I) shift utility toward explosives, emphasizing substituent-dependent applications .

Key Observations:

- Microwave Synthesis : Improves regioselectivity and efficiency (e.g., 6b in ).

- Low Yields : Some routes, like 6b (47%), highlight challenges in optimizing triazole functionalization .

- Structural Confirmation : IR, NMR, and elemental analysis are standard for characterizing triazol-3-amine derivatives .

Key Findings and Implications

Substituent-Driven Activity : Methyl and aryl groups enhance anticancer activity, while nitro groups enable explosive applications.

Synthesis Challenges : Yields vary significantly (47–82%), necessitating method optimization (e.g., microwave or solvent selection) .

Diverse Applications : Triazol-3-amine derivatives span pharmaceuticals (anticancer, antimicrobial) and materials science (explosives) .

Notes

Synthetic Considerations : Low-temperature reactions reduce side products in triazole cyclization .

Spectroscopic Validation : Mass and NMR spectra are critical for confirming regiochemistry in substituted triazoles .

Contradictions: While most derivatives focus on bioactivity, HM-I () exemplifies how substituents can redirect utility to non-pharmaceutical domains.

生物活性

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential applications in drug development.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of compounds known for their pharmacological versatility . They exhibit a wide range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antioxidant properties

These compounds have been extensively studied for their potential as therapeutic agents due to their low toxicity and high reactivity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,4-triazole derivatives. For instance, a series of N-aryl-4H-1,2,4-triazol-3-amines demonstrated significant activity against multiple cancer cell lines. In particular:

- Compound 4e showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75 .

- Compound 4i exhibited superior anticancer activity compared to the reference drug imatinib across several cell lines including CNS and melanoma .

Table 1: Anticancer Activity of Selected Compounds

| Compound | Cell Line | PGI (%) | IC50 (μg/mL) |

|---|---|---|---|

| 4e | SNB-75 | 41.25 | Not reported |

| 4i | MCF-7 | >50 | Not reported |

| 4d | MCF-7 | Not specified | Not reported |

Antimicrobial Properties

The antimicrobial activity of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine and its derivatives has also been investigated. Various studies indicate that these compounds can effectively inhibit the growth of pathogenic bacteria and fungi.

For example:

- Compounds derived from triazole structures have shown significant efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli , highlighting their potential as antimicrobial agents .

The mechanisms through which N,4,5-trimethyl-4H-1,2,4-triazol-3-amine exerts its biological effects are varied:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to disrupt microtubule formation in cancer cells.

- Antioxidant Activity : The compound may also enhance cellular resistance against oxidative stress by scavenging free radicals .

- Enzyme Inhibition : Certain triazole derivatives inhibit specific enzymes such as aromatase and alkaline phosphatases linked to cancer progression .

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute tested various triazole derivatives against a panel of 58 cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial properties of triazole derivatives demonstrated that those with specific substitutions exhibited higher activity against resistant strains of bacteria. This suggests that structural modifications can lead to improved efficacy in treating infections .

Q & A

Q. What are the most efficient synthetic routes for N,4,5-trimethyl-4H-1,2,4-triazol-3-amine, and how can regioselectivity be optimized?

Microwave-assisted synthesis has been demonstrated as an effective method for regioselective preparation of substituted 1,2,4-triazol-3-amines. Key parameters include solvent choice (e.g., DMF), temperature control (150–200°C), and reaction time optimization (30–60 minutes). For example, microwave irradiation enhances cyclocondensation efficiency compared to conventional heating, as shown in analogous triazole syntheses . Regioselectivity can be monitored via <sup>1</sup>H NMR by tracking singlet peaks corresponding to methyl groups (δ 2.3–3.0 ppm) .

Q. How should researchers characterize the purity and structure of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine?

- Spectral Analysis :

- IR : Confirm the presence of C=N (1680–1650 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) stretches .

- <sup>1</sup>H NMR : Identify methyl groups (singlets at δ 2.3–3.0 ppm) and amine protons (broad peaks at δ 4.5–5.5 ppm) .

Q. What safety protocols are critical when handling N,4,5-trimethyl-4H-1,2,4-triazol-3-amine?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-donating methyl groups increase HOMO energy, enhancing nucleophilic character. Docking studies (AutoDock Vina) can model interactions with biological targets, such as enzymes, by analyzing binding affinities (ΔG) and hydrogen-bond networks .

Q. What strategies resolve contradictions in spectral data for triazole derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, dynamic NMR experiments at variable temperatures can distinguish between tautomeric forms (e.g., 1H vs. 4H-triazole). X-ray crystallography (via SHELX or OLEX2) provides definitive structural validation, resolving ambiguities in substituent positioning .

Q. How does substituent variation impact the biological activity of 1,2,4-triazol-3-amine derivatives?

Systematic SAR studies reveal that:

- Methyl groups at N4 and C5 enhance lipophilicity, improving membrane permeability (logP > 1.5).

- Amino groups at C3 enable hydrogen bonding with active sites (e.g., HIV-1 reverse transcriptase inhibitors ).

- Electron-withdrawing substituents (e.g., NO₂) reduce bioavailability but increase target specificity .

Q. What crystallographic tools are recommended for structural determination of triazole derivatives?

- SHELX Suite : Use SHELXL for refinement (R-factor < 5%) and SHELXD for phase solution in small-molecule crystallography .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

- CIF Validation : Check for PLATON alerts to ensure structural integrity .

Methodological Challenges

Q. How can researchers address low yields in triazole synthesis?

Common issues include:

- Incomplete Cyclocondensation : Optimize stoichiometry (1:1.2 ratio of amine to carbonyl precursor) .

- Byproduct Formation : Use scavengers (e.g., molecular sieves) to absorb water in microwave reactions .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. What experimental designs validate the antioxidant activity of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine?

- DPPH Assay : Measure radical scavenging (IC₅₀) at 517 nm, comparing to ascorbic acid controls .

- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ (absorbance at 593 nm) .

- DFT Correlation : Calculate bond dissociation enthalpy (BDE) of N–H groups to predict antioxidant efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。